(Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
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Overview
Description
(Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound characterized by its unique thiazolidine ring structure and the presence of a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the following steps:
Formation of the Thiazolidine Ring: This is achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazolidine intermediate.
Formation of the Z-Isomer: The final step involves the formation of the Z-isomer through a selective isomerization process, often facilitated by specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
(Z)-2-(5-(4-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile: Contains a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in (Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFCSAZJRVWQNW-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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